molecular formula C10H14O2 B1143756 (1R)-(-)-Camphorquinone CAS No. 10334-26-6

(1R)-(-)-Camphorquinone

Cat. No.: B1143756
CAS No.: 10334-26-6
M. Wt: 166.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-(-)-Camphorquinone is a chiral organic compound with the molecular formula C10H14O2. It is a yellow crystalline solid that is widely used as a photoinitiator in the polymerization of dental resins and other light-cured materials. The compound is derived from camphor and is known for its ability to absorb light and initiate chemical reactions.

Scientific Research Applications

(1R)-(-)-Camphorquinone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in the polymerization of dental resins and other light-cured materials.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of adhesives, coatings, and other polymer-based products.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be described. This could involve binding to specific receptors, inhibition of specific enzymes, or other biochemical interactions .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications, unsolved problems, or new methods for synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R)-(-)-Camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of selenium dioxide (SeO2) as an oxidizing agent. The reaction typically takes place in an organic solvent such as acetic acid or ethanol, under reflux conditions. The process yields this compound along with other by-products that can be separated through crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable oxidation processes. Catalytic oxidation using metal catalysts such as palladium or platinum can be employed to achieve higher yields and purity. The reaction conditions are optimized to ensure the selective oxidation of camphor to this compound.

Chemical Reactions Analysis

Types of Reactions: (1R)-(-)-Camphorquinone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to other quinone derivatives.

    Reduction: Reduction reactions can yield camphor or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, hydrogen peroxide, or metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products:

    Oxidation: Various quinone derivatives.

    Reduction: Camphor or reduced camphor derivatives.

    Substitution: Substituted camphorquinone derivatives.

Comparison with Similar Compounds

    Benzoin methyl ether: Another photoinitiator used in polymerization.

    Benzil: A diketone compound with similar photoinitiating properties.

    Camphor: The parent compound from which (1R)-(-)-Camphorquinone is derived.

Uniqueness: this compound is unique due to its high efficiency as a photoinitiator and its ability to produce free radicals under mild conditions. Its chiral nature also allows for specific interactions in asymmetric synthesis and other stereoselective processes.

Properties

IUPAC Name

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXSTWCDUXYEZ-LDWIPMOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10334-26-6, 10373-78-1
Record name (-)-Camphorquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10334-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camphoroquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010373781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dl-bornane-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R)-(-)-Camphorquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BORNANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAL3591W33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.